
N-(4-bromophenyl)-2-(methylsulfanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-bromophenyl)-2-(methylsulfanyl)benzamide” is a chemical compound that contains a benzamide group, which is a carboxamide derived from benzoic acid, and a methylsulfanyl group attached to the benzene ring. It also has a bromine atom attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring core with a bromine atom and an amide group attached at one position and a methylsulfanyl group attached at another position . The exact structure would depend on the positions of these groups on the benzene ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom would likely increase the compound’s molecular weight and could affect its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Molecular Interactions
- Compound Structural Features: The study by Choi, Seo, Son, and Lee (2007) analyzed a compound similar to N-(4-bromophenyl)-2-(methylsulfanyl)benzamide, focusing on its structural features such as dihedral angles and molecular interactions, which can be relevant for understanding the physical and chemical properties of this compound (Choi, Seo, Son, & Lee, 2007).
2. Potential in Drug Design
- Allosteric Activators of Human Glucokinase: Arora et al. (2021) discussed the design and synthesis of benzamide derivatives as allosteric activators of human glucokinase. This indicates a potential research avenue for this compound in drug design, particularly in targeting metabolic disorders (Arora et al., 2021).
3. Antipathogenic Activity
- Anti-microbial Properties: A study by Limban, Marutescu, and Chifiriuc (2011) on thiourea derivatives, including compounds structurally related to this compound, demonstrated significant antipathogenic activity, especially against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).
4. Spectroscopic Characterization and Crystallography
- Spectroscopic and Crystallographic Analysis: Saeed, Rashid, Bhatti, and Jones (2010) performed detailed spectroscopic characterization and crystallography of a compound closely related to this compound, offering insights into its molecular structure and potential applications in material science (Saeed, Rashid, Bhatti, & Jones, 2010).
5. Applications in Coordination Chemistry
- Metal Complexes Synthesis: Binzet, Külcü, Flörke, and Arslan (2009) investigated the synthesis and characterization of metal complexes with ligands related to this compound. These findings could guide research into the use of this compound in coordination chemistry and material sciences (Binzet, Külcü, Flörke, & Arslan, 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYPHBMQGQGVIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-morpholinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B476235.png)

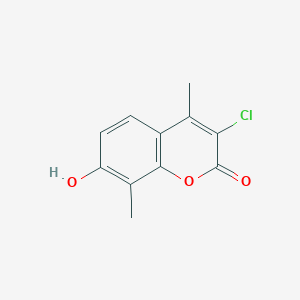
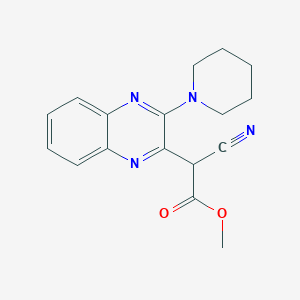
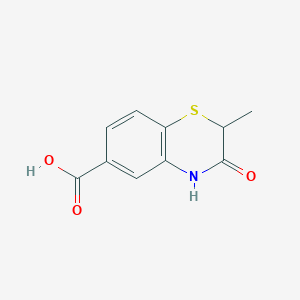
![5H-chromeno[4,3-b]pyridin-3-yl(2-hydroxy-5-methylphenyl)methanone](/img/structure/B476495.png)
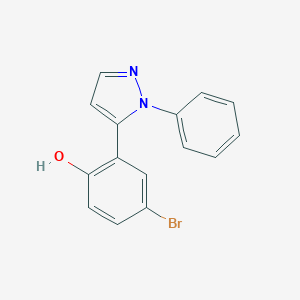
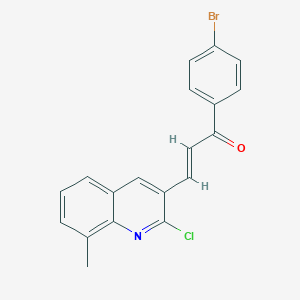
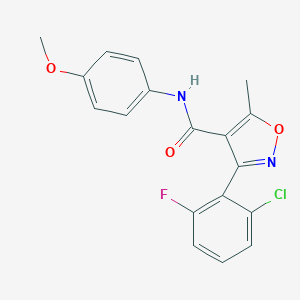
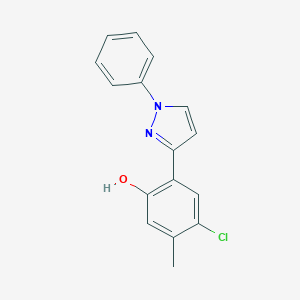
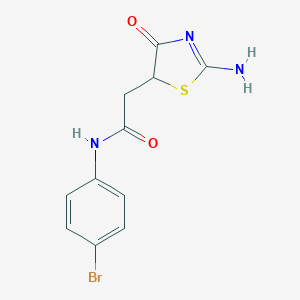
![1-(4-Ethoxyphenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B476684.png)

